molecular formula C24H24N4O4S B11129741 (2E)-3-[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile

(2E)-3-[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile

Cat. No.: B11129741
M. Wt: 464.5 g/mol
InChI Key: QCHTVMMRBTWKAX-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-(BENZENESULFONYL)-3-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a unique structure that includes a benzenesulfonyl group, a morpholine ring, and a pyrido[1,2-a]pyrimidine core, making it an interesting subject for chemical synthesis and reaction studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(BENZENESULFONYL)-3-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE typically involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidine core, the introduction of the benzenesulfonyl group, and the attachment of the morpholine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(BENZENESULFONYL)-3-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The benzenesulfonyl group and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(2E)-2-(BENZENESULFONYL)-3-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Pharmaceuticals: It may be used as an intermediate in the synthesis of pharmaceutical compounds with therapeutic properties.

    Chemical Research: The compound can serve as a model system for studying complex organic reactions and mechanisms.

Mechanism of Action

The mechanism of action of (2E)-2-(BENZENESULFONYL)-3-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(BENZENESULFONYL)-3-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE: shares similarities with other compounds containing the pyrido[1,2-a]pyrimidine core, benzenesulfonyl group, or morpholine ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H24N4O4S

Molecular Weight

464.5 g/mol

IUPAC Name

(E)-2-(benzenesulfonyl)-3-[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

InChI

InChI=1S/C24H24N4O4S/c1-16-8-7-11-28-22(16)26-23(27-14-17(2)32-18(3)15-27)21(24(28)29)12-20(13-25)33(30,31)19-9-5-4-6-10-19/h4-12,17-18H,14-15H2,1-3H3/b20-12+

InChI Key

QCHTVMMRBTWKAX-UDWIEESQSA-N

Isomeric SMILES

CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C(\C#N)/S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.